Benzyl 9-hydroxyfluorene-9-carboxylate
Description
Benzyl 9-hydroxyfluorene-9-carboxylate is a fluorene-derived compound featuring a hydroxyl group at the 9-position and a benzyl ester moiety. Fluorene derivatives are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their rigid aromatic structure and tunable reactivity .
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
benzyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2 |
InChI Key |
CMQXSSBMCCNCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Preparation Methods
Fluorene-9-Carboxylic Acid Synthesis
A patented improved process involves reacting fluorene with dialkyl carbonate (alkyl chain length C1–C5) in the presence of alkali metal hydrides (e.g., sodium hydride) or potassium alcoholates as condensation agents. The reaction occurs in aromatic solvents such as toluene or diethyl carbonate at 40–80 °C for 2–8 hours with stirring.
After reaction completion, the mixture is neutralized with a strong acid (e.g., hydrochloric acid) at temperatures below 40 °C to precipitate fluorene-9-carboxylic acid as light beige crystals. The product is isolated by filtration and drying, achieving yields up to approximately 83% based on fluorene starting material.
The process avoids low-yield methods involving carbon dioxide and strong bases, offering an economically viable route to fluorene-9-carboxylic acid.
Synthesis of 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)
HFCA is synthesized via oxidation and rearrangement of phenanthrene derivatives. Phenanthrene is oxidized to phenanthrenequinone using chromic acid generated in situ from sodium dichromate and sulfuric acid under controlled temperature (80–85 °C).
Subsequent alkaline hydrolysis with sodium hydroxide leads to nucleophilic attack by hydroxyl groups, causing ring rearrangement and formation of HFCA.
This method provides a route to HFCA, which can then be converted into esters such as methyl or benzyl esters by esterification under acidic conditions with appropriate alcohols.
Esterification to this compound
The crucial step in preparing this compound is the esterification of the 9-hydroxyfluorene-9-carboxylic acid with benzyl groups. Several methods are documented, with a focus on mild, efficient, and selective benzylation protocols.
Benzylation Using 2-Benzyloxypyridine and Methyl Triflate
A mild and convenient method employs 2-benzyloxypyridine, which upon N-methylation with methyl triflate generates an active benzyl transfer reagent (2-benzyloxy-1-methylpyridinium triflate) in situ.
The reaction mixture typically contains the hydroxy acid substrate, 2-benzyloxypyridine (2 equivalents), and magnesium oxide (2 equivalents) in toluene solvent.
Methyl triflate (2 equivalents) is added dropwise at 0 °C, followed by heating at 90 °C for 24 hours to promote benzyl transfer to the carboxylate, forming the benzyl ester.
This protocol avoids harsh acidic or basic conditions, preserving sensitive functional groups such as hydroxy substituents.
The method extends to other arylmethyl ethers and esters and allows in situ reagent formation, simplifying the process.
Table 1 below summarizes typical benzylation results for various substrates under this protocol, showing high yields (up to 98%) and functional group compatibility.
| Entry | Substrate Type | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Simple alcohols | Toluene | 85–90 | In situ formation of benzyl transfer reagent |
| 2 | Acidic substrates (carboxylic acids) | Toluene | 98 | Requires triethylamine as acid scavenger |
| 3 | Hydroxy acids (e.g., HFCA) | Toluene/Trifluorotoluene | 80–95 | Compatible with hydroxy groups |
| 4 | Acid-labile substrates | Toluene | 84 | Neutral conditions prevent deprotection |
Table 1: Benzylation of representative substrates using 2-benzyloxypyridine and methyl triflate
Alternative Benzylation Techniques
Traditional benzylation methods often involve benzyl halides or benzyl trichloroacetimidate activated under acidic conditions, which may compromise sensitive groups.
The 2-benzyloxypyridine method offers a neutral alternative, reducing side reactions and improving yields.
Attempts to replace methyl triflate with less reactive methylating agents such as methyl iodide or dimethyl sulfate were unsuccessful due to slower or competing side reactions.
Multi-Step Synthetic Route Incorporating Friedel–Crafts Acylation and Grignard Reactions
In more complex synthetic schemes involving this compound derivatives, the following steps are integrated:
Friedel–Crafts acylation of carboxylic acid precursors with trifluoroacetic anhydride at 0 °C for 30 minutes yields fluorenone intermediates.
Grignard reactions with benzyl-containing organomagnesium reagents in mixed solvents (e.g., 1,4-dioxane and diethyl ether) at low temperatures (0 °C to room temperature) afford tertiary alcohols with benzyl ether functionalities.
Subsequent hydrogenolysis using palladium on carbon under hydrogen atmosphere removes benzyl protecting groups if necessary.
Final treatment with trifluoroacetic acid can furnish target compounds with hydroxy and benzyl ester groups intact.
These steps have been reported with yields ranging from 70% to 98% depending on conditions and substrate solubility.
Summary of Key Reaction Conditions and Yields
| Step | Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorene + dialkyl carbonate | Sodium hydride, aromatic solvent | 40–80 °C | 2–8 h | ~83 | Neutralization with strong acid to precipitate acid |
| Phenanthrene oxidation to phenanthrenequinone | Sodium dichromate, sulfuric acid, TBAF catalyst | 80–85 °C | 6–8 h | Not specified | Controlled addition of sulfuric acid |
| Alkaline hydrolysis to HFCA | NaOH, heating | 40–50 °C | 1 h | Not specified | Followed by acidification |
| Benzyl ester formation (esterification) | 2-Benzyloxypyridine, methyl triflate, MgO, toluene | 0 °C to 90 °C | 24 h | 80–98 | Neutral conditions, compatible with sensitive groups |
| Friedel–Crafts acylation | Trifluoroacetic anhydride, DCM or CHCl3 | 0 °C | 30 min | 90 | Under argon atmosphere |
| Grignard reaction | Benzyl Grignard reagent, mixed solvents | 0 °C to RT | 1–2 h | 70–85 | Solubility critical for high yield |
| Hydrogenolysis | Pd/C, H2 atmosphere, methanol | RT | 5–24 h | 80 | For benzyl deprotection |
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.
Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key data for benzyl 9-hydroxyfluorene-9-carboxylate and its structural analogs:
Note: Formulas marked with * are inferred based on structural analysis where explicit data was unavailable.
Key Observations:
- Methyl and ethyl analogs exhibit lower molecular weights and varying physical states (e.g., Methyl 9-hydroxyfluorene-9-carboxylate is a solid with a high melting point of 161°C) .
- Substituent Effects : Replacing the hydroxyl group with a methoxy group (as in Methyl 9-methoxyfluorene-9-carboxylate) increases molecular weight and alters solubility profiles, making it more suitable for solvent-based applications .
- Aromatic Modifications: Derivatives like 9-benzylidene fluorene leverage extended conjugation for electronic applications, while 9,9-bis(4-hydroxyphenyl)fluorene serves as a bifunctional monomer in polymer chemistry .
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